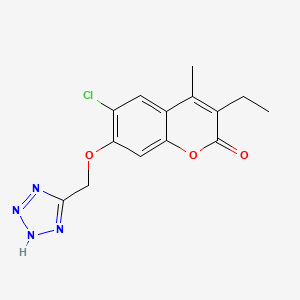
6-chloro-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones, also known as coumarins, are a group of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. This particular compound features a chloro substituent at the 6-position, a hydroxy group at the 7-position, a phenyl group at the 4-position, and a pyrrolidin-1-ylmethyl group at the 8-position of the chromenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of 4-phenyl-2H-chromen-2-one through the condensation of salicylaldehyde with phenylacetic acid in the presence of a base.
Chlorination: The 6-position of the chromenone core is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Hydroxylation: The 7-position is hydroxylated using a hydroxylating agent like hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group at the 7-position can undergo oxidation to form a ketone or quinone derivative.
Reduction: The chloro substituent at the 6-position can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted by various nucleophiles such as amines, thiols, or alkoxides to form different derivatives.
Hydroxylation: Additional hydroxylation can occur at other positions on the chromenone core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of 7-keto-6-chloro-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one.
Reduction: Formation of 7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one.
Substitution: Formation of various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-chloro-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential pharmacological properties. Chromenones are known for their anti-inflammatory, antioxidant, and anticancer activities. This particular compound may exhibit similar properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets involved in disease pathways, offering possibilities for the treatment of conditions such as cancer, inflammation, and neurodegenerative diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its chromenone core provides a versatile scaffold for the design of materials with applications in electronics, photonics, and catalysis.
Mechanism of Action
The mechanism of action of 6-chloro-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with molecular targets such as enzymes, receptors, and DNA. The hydroxy and chloro substituents, along with the phenyl and pyrrolidin-1-ylmethyl groups, contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it could inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one: Lacks the pyrrolidin-1-ylmethyl group, which may affect its biological activity and chemical reactivity.
7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one: Lacks the chloro substituent, which may influence its pharmacological properties.
6-chloro-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one: Lacks the hydroxy group, potentially altering its reactivity and biological effects.
Uniqueness
The presence of both the chloro and hydroxy groups, along with the phenyl and pyrrolidin-1-ylmethyl substituents, makes 6-chloro-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C20H18ClNO3 |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
6-chloro-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C20H18ClNO3/c21-17-10-15-14(13-6-2-1-3-7-13)11-18(23)25-20(15)16(19(17)24)12-22-8-4-5-9-22/h1-3,6-7,10-11,24H,4-5,8-9,12H2 |
InChI Key |
HGNLVJWTGXQAPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=C3C(=CC(=C2O)Cl)C(=CC(=O)O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11294280.png)
![2-{2-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide](/img/structure/B11294291.png)
![N-(3-methylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B11294309.png)
![2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11294333.png)
![3-(4-chlorophenyl)-N-[2-(4-methylphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B11294336.png)
![N-(2,4-difluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11294338.png)
![N-{4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide](/img/structure/B11294343.png)
![(4-Butoxyphenyl)[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B11294344.png)


![2-Acetyl-4-fluorophenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11294356.png)
![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11294367.png)


